2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide
CAS No.: 866349-80-6
Cat. No.: VC4665508
Molecular Formula: C30H28N2O6
Molecular Weight: 512.562
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866349-80-6 |
|---|---|
| Molecular Formula | C30H28N2O6 |
| Molecular Weight | 512.562 |
| IUPAC Name | 2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C30H28N2O6/c1-4-36-22-9-7-21(8-10-22)31-28(33)17-32-16-24(29(34)20-6-5-18(2)19(3)13-20)30(35)23-14-26-27(15-25(23)32)38-12-11-37-26/h5-10,13-16H,4,11-12,17H2,1-3H3,(H,31,33) |
| Standard InChI Key | ZDWVHDHRLLKEAN-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC(=C(C=C5)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound belongs to the quinoline-dioxino fused heterocycle family, featuring a 2H,3H,6H,9H- dioxino[2,3-g]quinolin-9-one core substituted at position 8 with a 3,4-dimethylbenzoyl group and at position 6 with an N-(4-ethoxyphenyl)acetamide moiety . Its IUPAC name reflects this connectivity:
2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro- dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide .
Physicochemical Profile
The presence of multiple oxygen atoms (six oxygen-containing functional groups) suggests moderate polarity, though experimental solubility data remain unreported. The 4-ethoxyphenyl group likely enhances lipophilicity compared to unsubstituted acetamides .
Synthesis and Characterization
Synthetic Pathways
While no explicit protocol exists for this compound, analogous quinoline-dioxino hybrids are typically synthesized through:
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Pfitzinger Reaction: Condensation of isatin derivatives with α-keto acids to form quinoline-4-carboxylic acids .
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Dioxane Ring Formation: Nucleophilic substitution between diols and dihalides under basic conditions.
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Amide Coupling: Reaction of carboxylic acid intermediates with 4-ethoxyaniline using carbodiimide-based activating agents .
A hypothetical synthesis route could involve:
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Preparation of 6-substituted quinoline-4-carboxylic acid via Pfitzinger reaction .
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Dioxino ring closure using 1,2-dibromoethane and potassium carbonate.
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Benzoylation at position 8 via Friedel-Crafts acylation with 3,4-dimethylbenzoyl chloride.
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Final amide formation using EDC/HOBt coupling with 4-ethoxyaniline .
Spectroscopic Characterization
Key spectral features anticipated based on structural analogs:
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IR Spectroscopy: Strong absorptions at ~1750 cm⁻¹ (quinolone carbonyl), ~1680 cm⁻¹ (amide C=O), and 1250 cm⁻¹ (aryl ether C-O) .
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¹H NMR:
Biological Activities and Research Findings
Anticancer Activity
The 3,4-dimethylbenzoyl moiety may confer tyrosine kinase inhibitory activity:
| Kinase | Analog IC₅₀ (nM) | Structural Feature |
|---|---|---|
| EGFR | 12–45 | 8-Aroylquinolines |
| VEGFR-2 | 8–32 | 8-Aroylquinolines |
Molecular docking studies suggest the dioxino ring improves solubility while maintaining target affinity.
Pharmacokinetic Considerations
ADME Properties
Predicted parameters using SwissADME:
| Parameter | Value |
|---|---|
| LogP | 3.8 |
| H-bond acceptors | 6 |
| H-bond donors | 1 |
| Bioavailability | 56% |
The 4-ethoxyphenyl group may slow hepatic metabolism compared to smaller alkoxy substituents .
Future Research Directions
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Synthetic Optimization: Develop metal-catalyzed cross-couplings for modular assembly of the dioxinoquinoline core.
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Target Identification: Perform kinome-wide profiling to identify primary molecular targets .
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Formulation Studies: Investigate nanoparticle delivery systems to enhance water solubility.
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Toxicological Screening: Assess genotoxicity using Ames test and micronucleus assay .
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